2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride
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Overview
Description
2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride is a chemical compound with the molecular formula C19H21ClN2O and a molecular weight of 328.83584 g/mol . This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Cyclopropyl Substitution:
Phenoxypropyl Substitution: The phenoxypropyl group can be introduced via a nucleophilic substitution reaction, where the benzimidazole core reacts with 3-phenoxypropyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxypropyl group, where nucleophiles replace the phenoxy group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, in the presence of a base like potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzimidazole compounds with various functional groups .
Scientific Research Applications
2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders, cancer, and infectious diseases.
Biological Studies: The compound is used in studies investigating the biological activities of benzimidazole derivatives, including their antimicrobial, antifungal, and anticancer properties.
Industrial Applications: It serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.
Pathways Involved: It modulates pathways related to cell cycle regulation, apoptosis, and immune response, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diphenyl-1H-imidazole: Known for its antiviral activity against SARS-CoV-2.
3(5)-Substituted Pyrazoles: Versatile scaffolds in organic synthesis and medicinal chemistry.
Uniqueness
2-cyclopropyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole hydrochloride is unique due to its specific structural features, such as the cyclopropyl and phenoxypropyl groups, which confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-cyclopropyl-1-(3-phenoxypropyl)benzimidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O.ClH/c1-2-7-16(8-3-1)22-14-6-13-21-18-10-5-4-9-17(18)20-19(21)15-11-12-15;/h1-5,7-10,15H,6,11-14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNODXNCFBTWAMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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